N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a dibenzo[b,d]furan moiety, a naphthalene sulfonyl group, and a prolinamide structure. This compound’s unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,d]furan moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the naphthalene sulfonyl group: This is typically done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the prolinamide structure: This involves coupling reactions between the dibenzo[b,d]furan derivative and proline derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide
Uniqueness
Compared to similar compounds, N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C28H24N2O5S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H24N2O5S/c1-34-27-16-22-21-9-4-5-11-25(21)35-26(22)17-23(27)29-28(31)24-10-6-14-30(24)36(32,33)20-13-12-18-7-2-3-8-19(18)15-20/h2-5,7-9,11-13,15-17,24H,6,10,14H2,1H3,(H,29,31) |
InChI Key |
HDRJOQCCLRTIPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4CCCN4S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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